Strychnidin-10-one, hydrochloride (1:1) is a chemical compound derived from strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. Its molecular formula is , and it is recognized for its significant biological activity, particularly its effects on the central nervous system. This compound has garnered attention for its potential applications in various scientific fields, including toxicology and pharmacology .
Strychnidin-10-one is primarily sourced from the seeds of the Strychnos nux-vomica tree, which contains strychnine as its main alkaloid. The extraction process typically employs organic solvents like chloroform and ethanol to isolate strychnine before further chemical modifications are performed to yield Strychnidin-10-one, hydrochloride (1:1) .
Strychnidin-10-one falls under the category of alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. It is classified as a neurotoxin due to its potent effects on neurotransmitter systems in the body, particularly as an antagonist of glycine and acetylcholine receptors .
The synthesis of Strychnidin-10-one, hydrochloride (1:1) involves several key steps:
Industrial production often utilizes optimized reaction conditions to maximize yield and purity. Advanced extraction techniques are employed to ensure efficient isolation of strychnine from natural sources, followed by controlled chemical reactions under specific temperature and pressure conditions.
The molecular structure of Strychnidin-10-one consists of multiple rings and functional groups characteristic of alkaloids. It features a complex arrangement that includes an indole system and various nitrogen-containing groups.
Strychnidin-10-one, hydrochloride (1:1) can participate in various chemical reactions:
Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly used. Reactions are typically conducted under controlled conditions to ensure desired outcomes.
Strychnidin-10-one exerts its biological effects primarily through antagonism at glycine and acetylcholine receptors. This antagonistic action disrupts normal inhibitory signaling in the central nervous system, leading to increased excitatory activity in motor nerve fibers. Consequently, this can result in convulsions and heightened muscle contractions due to impaired inhibitory neurotransmission .
Strychnidin-10-one, hydrochloride (1:1) has several scientific uses:
This compound's unique chemical structure and properties make it valuable across diverse scientific disciplines, particularly in research focused on neurobiology and toxicology.
Strychnidin-10-one (commonly known as strychnine) emerged as a defining benchmark for synthetic organic chemistry following Robert Burns Woodward's landmark 1954 total synthesis. This achievement represented the most complex molecular target synthesized at the time, featuring seven fused rings, six contiguous stereocenters, and dense functionalization that challenged existing methodologies [7]. Woodward's strategy required 28 steps and pioneered novel ring-forming reactions, establishing strychnine as a "molecular crucible" for testing synthetic creativity. By 2012, over 15 independent syntheses had been documented, reflecting its enduring role in evaluating strategic innovations like cascade cyclizations and stereoselective C–C bond formations [7]. The compound’s architectural complexity continues to inspire modern methodologies, as seen in recent catalytic asymmetric approaches.
The intricate stereochemistry of strychnidin-10-one—with its bridged polycyclic framework and thermodynamically unstable chiral centers—drove critical advances in retrosynthetic logic. Early degradative studies by Robinson revealed unexpected bond lability under basic conditions, hinting at strategic disconnections later exploited synthetically [7]. Woodward’s synthesis systematically addressed conformational mobility through stereoelectronic control in ring closures, while later syntheses (e.g., Overman’s 1993 effort) leveraged Claisen rearrangements to set multiple stereocenters in a single step [7]. These studies crystallized the principle that retrosynthetic planning must account for both kinetic and thermodynamic stereochemical outcomes in polycyclic alkaloids.
Table 1: Key Syntheses Highlighting Strategic Innovations
| Year | Lead Chemist | Key Innovation | Impact |
|---|---|---|---|
| 1954 | R. B. Woodward | Sequential ring expansion | Established foundational retrosynthetic principles |
| 1993 | L. E. Overman | Palladium-catalyzed enyne cyclization | Demonstrated transition-metal utility in complex alkaloid synthesis |
| 2011 | S. E. Reisman | Redox-economic approach | Reduced step count through strategic use of inherent functionality |
Strychnidin-10-one’s biosynthesis pathway resolved long-standing controversies in alkaloid biochemical engineering. Early isotopic labeling studies indicated a tryptamine-secologanin origin, but the enzymatic rearrangement from geissoschizine to the Strychnos skeleton remained elusive for decades [1] [6]. Critical insights emerged in 2017 when a three-enzyme system (geissoschizine synthase, cytochrome P450 oxidase GO, and alcohol dehydrogenase GS) was shown to convert strictosidine aglycone to akuammicine—a direct precursor to strychnine—via concerted oxidative deformylation [3]. This established that the spiroindolenine intermediate undergoes cytochrome P450-mediated C2–C16 bond formation, overturning prior hypotheses of non-enzymatic rearrangement [3]. The discovery illuminated branching points in monoterpene indole alkaloid biosynthesis, enabling engineered production of related neuroactive compounds.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6